molecular formula C32H20N6O6 B5022697 N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide

N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide

Cat. No.: B5022697
M. Wt: 584.5 g/mol
InChI Key: VQWHFXNALWDPSV-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name

N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N6O6/c39-31(35-25-13-5-7-15-27(25)37(41)42)29-19-9-1-3-11-23(19)33-17-21(29)22-18-34-24-12-4-2-10-20(24)30(22)32(40)36-26-14-6-8-16-28(26)38(43)44/h1-18H,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWHFXNALWDPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC=CC=C5[N+](=O)[O-])C(=O)NC6=CC=CC=C6[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of nitrophenyl groups through nitration reactions. The final step involves the formation of the carboxamide linkage.

    Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Formation of Carboxamide Linkage: The final step involves the reaction of the nitrated quinoline derivative with an appropriate amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitroquinoline derivatives.

    Reduction: The nitrophenyl groups can be reduced to form aminoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Used in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. The nitrophenyl groups may also contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)-3-[4-[(2-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
  • 2-Naphthyl N-(4-chloro-2-nitrophenyl)carbamate

Uniqueness

This compound is unique due to its specific combination of nitrophenyl and quinoline moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced fluorescence, greater DNA intercalation ability, and higher potential as an anticancer agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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